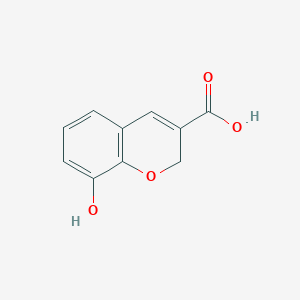

8-hydroxy-2H-chromene-3-carboxylic acid

Description

Nomenclature and Structural Classification

The systematic naming and classification of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid are based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. The name explicitly defines its molecular architecture. The term "2H-chromene" denotes a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. The "-2-one" suffix indicates a ketone group at the second position of the pyran ring, which makes the heterocyclic ring a lactone (a cyclic ester). This specific 2H-chromen-2-one core structure is widely known as coumarin (B35378). nih.govmatrix-fine-chemicals.com The prefixes "8-hydroxy-" and "-3-carboxylic acid" specify the presence of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at the C8 and C3 positions of the coumarin scaffold, respectively.

Structurally, the compound is classified as a substituted coumarin, which is a member of the benzopyranone class of compounds. Its key functional groups—a phenol, a carboxylic acid, and an α,β-unsaturated lactone—dictate its chemical reactivity and physical properties.

Nomenclature and Identifiers for 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid sigmaaldrich.com |

| CAS Number | 1728-89-8 chemscene.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₆O₅ chemscene.com |

| Molecular Weight | 206.15 g/mol chemscene.com |

| Synonym | 3-Carboxy-8-hydroxycoumarin |

| InChI Key | QIBIAGDWRHWFNP-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O chemscene.com |

Historical Context and Research Evolution

The research trajectory of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is intrinsically linked to the broader history of coumarin chemistry, which dates back to the 19th century. The foundational methods for synthesizing the coumarin ring system, such as the Pechmann and Knoevenagel condensations, provided the initial pathways to this class of compounds. wikipedia.orgwikipedia.org

The synthesis of coumarin-3-carboxylic acids is most classically achieved through the Knoevenagel condensation. wikipedia.orgrsc.org This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like malonic acid or its esters (e.g., diethyl malonate), often catalyzed by a weak base. rsc.orgresearchgate.net For 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid specifically, the logical synthetic precursor is 2,3-dihydroxybenzaldehyde (B126233), which reacts with malonic acid to form the target molecule. rsc.org These classic reactions, developed over a century ago, remain fundamental in accessing the coumarin-3-carboxylic acid scaffold.

The evolution of research has transitioned from foundational synthesis to exploring the compound's utility as a chemical intermediate. Coumarin-3-carboxylic acid and its derivatives are recognized as important starting materials for creating more elaborate molecular structures due to the reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring. medchemexpress.com

A significant area of modern research involves the selective functionalization of the coumarin-3-carboxylic acid core. ias.ac.in Scientists have developed numerous methods to modify the C3 and C4 positions, often using the carboxylic acid group as a handle. Techniques such as silver- or copper-catalyzed decarboxylative coupling reactions have been employed to introduce new substituents at the C3 position. ias.ac.in Furthermore, the C4 position of the ring can be targeted for reactions like C-H arylation, demonstrating the ongoing effort to expand the chemical diversity of coumarin derivatives. ias.ac.in

This evolution highlights a shift from simply creating the molecule to strategically manipulating its structure to produce compounds for specific applications, such as the development of fluorescent probes and the synthesis of complex organic molecules. nih.govmdpi.commdpi.comnih.gov

Key Milestones in the Research Evolution of Coumarin-3-Carboxylic Acids

| Research Phase | Description | Key Reactions / Concepts |

|---|---|---|

| Foundational Synthesis (Late 19th Century) | Development of classic named reactions to construct the core coumarin ring system. | Knoevenagel Condensation, Pechmann Condensation wikipedia.orgwikipedia.orgrsc.org |

| Application as a Synthetic Intermediate | Utilization of the coumarin-3-carboxylic acid scaffold as a versatile building block for more complex molecules. | Amidation, Esterification researchgate.netmdpi.com |

| Advanced Functionalization (21st Century) | Focus on developing new catalytic methods for selective modification of the coumarin ring, particularly at the C3 and C4 positions. | Decarboxylative Coupling, C-H Activation/Arylation ias.ac.in |

| Exploration in Materials and Medicinal Chemistry | Design and synthesis of novel derivatives for study in various scientific fields, including as fluorescent probes and as templates for biologically active compounds. | Structure-Activity Relationship (SAR) studies, Fluorophore development nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-4,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWKXPMKTCNNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Its Core Structure

Classical Synthetic Pathways

Traditional methods for constructing the chromene-3-carboxylic acid scaffold primarily rely on condensation reactions that form the core heterocyclic ring system. These methods, while foundational, often require specific starting materials and reaction conditions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids and related chromene structures. bsb-muenchen.de This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.gov For the synthesis of the 8-hydroxy-2H-chromene-3-carboxylic acid, this would typically involve the reaction of 2,3-dihydroxybenzaldehyde (B126233) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). bsb-muenchen.de

The general mechanism commences with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde (B1680747) derivative. The resulting aldol-type adduct undergoes subsequent dehydration to yield the α,β-unsaturated product. In the case of using a malonic acid derivative, an intramolecular cyclization (lactone formation) occurs between the phenolic hydroxyl group and the newly formed carboxylic acid or ester group, leading to the chromene ring system. If an ester of malonic acid is used, a final hydrolysis step is required to obtain the carboxylic acid. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. rsc.org

A notable example of a related synthesis is the reaction of 3-ethoxysalicylaldehyde (B1293910) with diethylmalonate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture is typically stirred at room temperature for several hours. Acidification with dilute hydrochloric acid neutralizes the catalyst and precipitates the product, which can then be purified by recrystallization. researchgate.net While this example illustrates the synthesis of an 8-ethoxy derivative, the same principle applies to the synthesis of the 8-hydroxy analogue by starting with 2,3-dihydroxybenzaldehyde.

Table 1: Key Features of Knoevenagel Condensation for Chromene-3-Carboxylic Acid Synthesis

| Feature | Description |

| Reactants | A salicylaldehyde derivative (e.g., 2,3-dihydroxybenzaldehyde) and an active methylene compound (e.g., malonic acid, diethyl malonate). |

| Catalyst | Typically a weak base such as piperidine or pyridine. |

| Mechanism | Nucleophilic addition of the carbanion from the active methylene compound to the aldehyde, followed by dehydration and intramolecular cyclization. |

| Key Intermediate | An aldol-type adduct. |

| Final Product | A 2H-chromene-3-carboxylic acid or its ester. |

Perkin Reaction Applications

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated carboxylic acids, and it has been historically significant in the synthesis of coumarins, which are 2-oxo-2H-chromene derivatives. nih.govwikipedia.org The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. nih.gov

For the synthesis of a coumarin-3-carboxylic acid scaffold, a salicylaldehyde would be reacted with an appropriate anhydride. The mechanism of the Perkin reaction for coumarin (B35378) synthesis is thought to involve the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation catalyzed by a base, followed by dehydration. sciforum.net While the classic Perkin reaction yields cinnamic acids, its application to salicylaldehydes provides a direct route to the coumarin ring system. wikipedia.org The synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been reported, with the product being a green crystalline solid with a melting point of 292-293 °C (decomposed). rsc.org

Table 2: Comparison of Classical Synthetic Pathways

| Pathway | Reactants | Catalyst/Reagent | Key Features |

| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound | Weak base (e.g., piperidine) | Milder conditions compared to Perkin reaction; versatile for various substitutions. |

| Perkin Reaction | Salicylaldehyde derivative, Acid anhydride | Alkali salt of the corresponding acid | Historically important for coumarin synthesis; can require higher temperatures. |

Advanced and Green Synthesis Protocols

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced protocols often utilize catalysis to achieve high yields and selectivity under milder reaction conditions.

Catalytic Approaches (e.g., Transition Metal Catalysis, Rhodium(III)-Catalyzed C–H Activation)

Transition metal catalysis, particularly using rhodium(III) complexes, has emerged as a powerful tool for the synthesis of 2H-chromene-3-carboxylic acids. acs.org A notable example is the rhodium(III)-catalyzed redox-neutral synthesis from N-phenoxyacetamides and methyleneoxetanones. acs.orgorganic-chemistry.org This method proceeds via a C–H activation and a [3+3] annulation cascade. acs.orgorganic-chemistry.org

The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂ in the presence of a base like cesium acetate (B1210297) (CsOAc). acs.org The mechanism involves the directed C–H activation of the N-phenoxyacetamide, followed by coordination and insertion of the methyleneoxetanone. A key feature of this transformation is the selective cleavage of the alkyl C–O bond of the β-lactone unit in the methyleneoxetanone, which serves as a three-carbon source. organic-chemistry.orgnih.gov The reaction exhibits broad substrate tolerance, with electron-donating groups on the N-phenoxyacetamide generally leading to higher yields. acs.org

Solvent-Controlled Reaction Sequences

The outcome of the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids can be significantly influenced by the choice of solvent. organic-chemistry.org For instance, in the reaction of N-phenoxyacetamides with methyleneoxetanones, the use of a solvent like 1,4-dioxane (B91453) can lead to the desired product, while switching to a protic solvent like methanol (B129727) can result in the formation of byproducts due to competing ring-opening pathways of the β-lactone. acs.org This solvent-controlled selectivity highlights the nuanced interplay of reaction parameters in modern synthetic methodologies. The optimized conditions for the desired annulation often involve acetonitrile (B52724) (MeCN) as the solvent at elevated temperatures. organic-chemistry.org

Table 3: Features of Advanced Rhodium(III)-Catalyzed Synthesis

| Feature | Description |

| Reactants | N-phenoxyacetamides and methyleneoxetanones. |

| Catalyst | Rhodium(III) complexes, e.g., [Cp*RhCl₂]₂. |

| Key Steps | C–H activation, [3+3] annulation, selective alkyl C–O bond cleavage. |

| Influence of Solvent | The choice of solvent can control the reaction pathway and product distribution. |

Photocatalytic Strategies

Photocatalysis has gained prominence as a green and sustainable approach to organic synthesis, utilizing visible light as an energy source to drive chemical reactions. nih.gov The synthesis of chromene derivatives can be achieved through photocatalytic methods, often involving multicomponent reactions. rsc.org For example, the condensation of aromatic aldehydes, a 1,3-dicarbonyl compound, and 4-hydroxycoumarin (B602359) can be photocatalyzed by novel materials under visible light irradiation (e.g., green LED) to produce complex chromene structures. rsc.orgnih.gov

The general mechanism in photoredox catalysis involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer process to generate radical intermediates. nih.gov These reactive species can then participate in bond-forming reactions to construct the desired molecular framework. While specific photocatalytic routes to this compound are not extensively detailed, the principles of photocatalysis offer a promising and environmentally benign avenue for its synthesis. The development of new photocatalysts and the adaptation of known photocatalytic reactions to appropriately substituted precursors are active areas of research. nih.govresearchgate.net

Environmentally Benign and Green Chemistry Protocols (e.g., Water-Mediated Synthesis, Bio-based Catalysts)

The development of eco-friendly synthetic routes to coumarin and chromene derivatives is a key focus in contemporary organic chemistry. These methods prioritize the use of non-toxic solvents, renewable materials, and energy-efficient conditions.

Water-Mediated Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. An efficient protocol for the synthesis of coumarin-3-carboxylic acid derivatives, including 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been developed using a water extract of rice straw (WERS) as a catalytic medium. This method involves the reaction of various substituted salicylaldehydes with Meldrum's acid at room temperature, affording excellent yields (72-94%) within 220-320 minutes. researchgate.net The basic nature of the rice straw extract, attributed to the presence of metal oxides and hydroxides, is believed to catalyze the Knoevenagel condensation reaction. researchgate.net

Another green approach utilizes waste curd water as a catalytic solvent for the synthesis of coumarin-3-carboxylic acid derivatives. eurjchem.com This method employs ultrasonic irradiation at 40°C, reacting 2-hydroxybenzaldehydes with dimethyl malonate to produce the desired products in good to outstanding yields. eurjchem.com The acidic nature of the curd water serves as a biological catalyst, promoting the reaction under mild conditions without the need for traditional metal or Lewis acid catalysts. eurjchem.com

Bio-based and Recyclable Catalysts:

The use of bio-based and recyclable catalysts represents another significant advancement in the green synthesis of chromene derivatives. Pyridine-2-carboxylic acid (P2CA) has been identified as a sustainable and rapid organocatalyst for the one-pot, multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. bldpharm.com Operating in a water-ethanol mixture, this catalyst demonstrates dual acid-base behavior, facilitating high yields (up to 98%) in short reaction times. bldpharm.com The process boasts excellent green metrics, including high atom economy and a low E-factor, and the catalyst can be recycled for several runs without a significant loss of activity. bldpharm.com

Mechanistic Investigations in Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product selectivity. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction pathways.

DFT calculations provide detailed insights into the molecular geometry, electronic structure, and vibrational frequencies of reactants, intermediates, transition states, and products. For chromene derivatives, DFT studies at levels of theory such as B3LYP/6-311++G(d,p) have been used to optimize molecular structures and investigate noncovalent interactions within the crystal lattice. researchgate.netsemanticscholar.orgbohrium.com

In the context of the synthesis of 2H-chromene-3-carboxylic acids via a rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade, DFT calculations have been instrumental in supporting a proposed Rh(III)–Rh(V)–Rh(III) catalytic cycle. organic-chemistry.org These computational studies help to rationalize the observed reaction outcomes and guide the design of more efficient catalytic systems. organic-chemistry.org

Molecular electrostatic potential (MEP) surface analysis, another component of DFT studies, helps to identify the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity and the nature of intermolecular interactions. dntb.gov.uaresearchgate.netsemanticscholar.orgbohrium.com Fukui functions are also calculated to pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.netsemanticscholar.orgbohrium.com

The synthesis of substituted chromenes often raises questions of regioselectivity, particularly when using unsymmetrically substituted starting materials. In the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from meta-substituted N-phenoxyacetamides, the nature of the substituent was found to significantly influence the regioselectivity of the C-H activation step. acs.org For instance, a meta-chloro substituent directed the annulation exclusively to the less sterically hindered ortho-position. acs.org In contrast, meta-methyl and meta-methoxy substituents resulted in a mixture of regioisomers, indicating a more complex interplay of electronic and steric effects. acs.org

While the synthesis of this compound itself does not typically involve the creation of chiral centers, related syntheses of other chromene derivatives can. For instance, the construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters has been achieved with good diastereoselectivity through a ternary-catalytic multicomponent reaction. rsc.org

Reaction Optimization and Parameter Tuning

Systematic optimization of reaction parameters is essential for maximizing product yield and purity while minimizing reaction times and waste. Key parameters that are frequently tuned include the choice of solvent and the concentration of the catalyst.

The solvent can play a critical role in the outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and even the reaction pathway itself. In the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the solvent was found to be a controlling factor. acs.org While the reaction in 1,4-dioxane provided the desired product in a 42% yield, switching to methanol (MeOH) not only improved the yield to 60% but also led to the formation of a lactonization byproduct. acs.org Further optimization identified acetonitrile (MeCN) as a superior solvent for this transformation. organic-chemistry.org

In the synthesis of chromone-2-carboxylic acids, various solvents such as ethanol, dioxane, and methanol have been explored. nih.gov The optimization of a microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid revealed that changing the solvent from an alcoholic medium to dioxane significantly impacted the reaction's efficiency. nih.gov

The following interactive table summarizes the effect of different solvents on the yield of a model chromone (B188151) synthesis.

| Solvent | Yield (%) |

| Ethanol | 14 |

| Methanol | 15 |

| Dioxane | 87 |

Data adapted from a study on the synthesis of 6-bromochromone-2-carboxylic acid, serving as a representative model for chromone synthesis optimization. nih.gov

The concentration or loading of the catalyst is a crucial parameter that directly affects the reaction rate and, in some cases, the product selectivity. An optimal catalyst concentration exists for many reactions, beyond which there may be diminishing returns or even negative effects. ajpojournals.org

In a study on the synthesis of 3-substituted coumarins, the impact of catalyst concentration was systematically investigated. bhu.ac.in The yield of the desired product was found to increase with increasing catalyst loading up to an optimal point.

The interactive table below illustrates the impact of catalyst concentration on the yield of a model reaction for the synthesis of a 3-substituted coumarin.

| Catalyst Loading (mol%) | Yield (%) |

| 5 | 40 |

| 10 | 50 |

| 15 | 55 |

| 20 | 95 |

| 25 | 90 |

| 30 | 80 |

Data is based on a representative optimization table for the synthesis of 3-substituted coumarins and illustrates a general trend. bhu.ac.in

This data demonstrates that a catalyst loading of 20 mol% provided the highest yield, with higher concentrations leading to a decrease in efficiency. bhu.ac.in Fine-tuning the catalyst concentration is therefore a critical step in developing an efficient and economical synthetic protocol. ajpojournals.org

Chemical Reactivity and Derivatization Strategies for 8 Hydroxy 2h Chromene 3 Carboxylic Acid

Key Functional Group Transformations

The reactivity of 8-hydroxy-2H-chromene-3-carboxylic acid can be understood by examining the reactions characteristic of its key functional groups. These transformations are fundamental for modifying the core structure and exploring its chemical space.

Oxidation Reactions

The phenolic hydroxyl group at the C-8 position and the carboxylic acid at C-3 are the primary sites for oxidative transformations. The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures under appropriate conditions. The carboxylic acid group is already in a high oxidation state, but it can undergo oxidative decarboxylation. nih.gov

Advanced oxidation processes (AOPs) involving hydroxyl radicals can lead to degradation of hydroxycoumarin derivatives. nih.govrsc.org While specific studies on this compound are limited, the general reactivity of hydroxycoumarins suggests that the aromatic ring is susceptible to radical attack, initiating a cascade of reactions.

Reduction Reactions

The carboxylic acid and the lactone carbonyl are the principal targets for reduction. The carboxylic acid group can be reduced to a primary alcohol using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids or esters. masterorganicchemistry.comlibretexts.orgquora.comstackexchange.com

The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, an acid-base reaction occurs, followed by hydride attack on the carbonyl carbon. chemistrysteps.com This process ultimately converts the carboxylic acid at the C-3 position into a hydroxymethyl group. The lactone carbonyl can also be reduced, potentially leading to ring-opening, depending on the reaction conditions and the strength of the reducing agent.

Electrophilic Substitution Reactions

The benzene (B151609) ring of the chromene nucleus is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group at C-8. This group directs incoming electrophiles to the ortho and para positions. In the case of this compound, the C-7 position is the most likely site for substitution due to strong activation from the adjacent hydroxyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically using a halogen source and a Lewis acid catalyst. organicchemistrytutor.comyoutube.comlibretexts.org

Nitration : The substitution of a hydrogen atom with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Sulfonation : The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). organicchemistrytutor.commasterorganicchemistry.com This reaction is often reversible. libretexts.orgmasterorganicchemistry.com

The electron-withdrawing nature of the lactone and carboxylic acid groups at C-2 and C-3, respectively, may slightly deactivate the ring, but the powerful activating effect of the C-8 hydroxyl group is expected to dominate the regioselectivity of the reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions primarily occur at the carbonyl carbon of the carboxylic acid group. libretexts.orguomustansiriyah.edu.iq The hydroxyl group of a carboxylic acid is a poor leaving group, making the acid relatively unreactive toward direct substitution. libretexts.org Therefore, activation is typically required. uomustansiriyah.edu.iq

A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride . This can be achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgnih.gov The resulting acid chloride is highly electrophilic and readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, carboxylates) to form esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iq

Derivatization for Analog Synthesis

The functional groups of this compound serve as versatile handles for synthesizing a wide array of analogs. Amidation of the carboxylic acid is a particularly common and effective strategy for creating new derivatives.

Amidation Reactions

The conversion of the C-3 carboxylic acid to an amide is a key derivatization strategy. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. researchgate.net Due to the low reactivity of the carboxylic acid, a coupling agent is generally required to facilitate the reaction.

Common coupling methods include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govsci-hub.stcommonorganicchemistry.comluxembourg-bio.comresearchgate.net The reaction proceeds by the activation of the carboxylic acid by EDC, which then reacts with HOBt to form a reactive HOBt ester. sci-hub.st This intermediate is subsequently attacked by the amine nucleophile to yield the desired amide. sci-hub.stresearchgate.net The use of HOBt is known to increase reaction rates and suppress side reactions. researchgate.net

This methodology has been successfully applied to synthesize a variety of chromone-3-carboxamides and 2-oxo-2H-chromene-3-carbohydrazides. nih.govresearchgate.netderpharmachemica.comsemanticscholar.org For example, reacting 2-oxo-2H-chromene-3-carbonyl chlorides with 2-hydroxybenzohydrazides yields N′-[2-hydroxybenzoyl]-2-oxo-2H-chromene-3-carbohydrazide derivatives. nih.gov Similarly, various N-aryl and N,N-dimethyl carboxamides have been prepared from the corresponding carboxylic acids. researchgate.netsemanticscholar.org

The table below summarizes representative amide derivatives synthesized from related coumarin-3-carboxylic acid precursors, illustrating the versatility of this approach.

Esterification Reactions

The conversion of the carboxylic acid moiety in this compound into an ester is a fundamental derivatization strategy. This transformation is typically accomplished through several standard methods of esterification, with the Fischer-Speier esterification being a common approach. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent to ensure it is in large excess and by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Another effective method for the esterification of coumarin-3-carboxylic acids involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is particularly useful for coupling the carboxylic acid with various alcohols, including cyclic alcohols like cyclohexanol. mdpi.com Additionally, multicomponent reactions catalyzed by Lewis acids such as iron(III) chloride (FeCl₃) have been developed for the synthesis of coumarin-3-carboxylic esters from salicylaldehydes, Meldrum's acid, and an alcohol, showcasing a versatile one-pot approach. researchgate.net

While specific examples detailing the esterification of this compound are not extensively documented, the reactivity of the closely related 2-oxo-2H-chromene-3-carboxylic acid provides a strong precedent for these transformations. The general conditions for these reactions can be adapted for the 8-hydroxy derivative.

Table 1: Representative Conditions for Esterification of Coumarin-3-Carboxylic Acids

| Method | Alcohol | Catalyst/Reagents | Solvent | Conditions | Ref |

|---|---|---|---|---|---|

| Fischer Esterification | Excess Alcohol (e.g., Methanol (B129727), Ethanol) | H₂SO₄ or TsOH | Alcohol (serves as solvent) | Reflux | masterorganicchemistry.commasterorganicchemistry.com |

| DCC Coupling | Cyclohexanol | DCC, DMAP | Dichloromethane (DCM) | Room Temperature, 12h | mdpi.com |

Complex Heterocyclic Adduct Formation

The structure of this compound serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. The carboxylic acid functional group is a key handle for derivatization, allowing for the formation of amide bonds which can then be used to introduce or construct other heterocyclic rings.

Research has demonstrated that coumarin-3-carboxylic acid can be a starting material for the synthesis of various heterocyclic adducts, including 1,2,3-triazole and triazoline derivatives. ekb.eg In one synthetic pathway, coumarin-3-carboxylic acid is first converted to an intermediate through reaction with thiosemicarbazide. This intermediate is then further modified and reacted with unsaturated compounds to yield the target triazole and triazoline adducts. ekb.eg

Furthermore, the carboxylic acid can be activated and coupled with other heterocyclic amines to form complex amide adducts. For instance, various coumarin-3-carboxylic acids have been coupled with quinoline (B57606) acetic hydrazide and 2-amino-4-phenyl thiazoles using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to produce coumarin-quinoline and coumarin-thiazole hybrids, respectively. researchgate.netresearchgate.net These reactions highlight the utility of the coumarin-3-carboxylic acid core in building intricate molecular architectures with potential biological activities. researchgate.net

Table 2: Examples of Heterocyclic Adducts Synthesized from Coumarin-3-Carboxylic Acid Derivatives

| Starting Material | Reagents | Resulting Heterocycle | Ref |

|---|---|---|---|

| Coumarin-3-carboxylic acid | 1. Thiosemicarbazide; 2. Chloroacetyl chloride; 3. Sodium azide; 4. Unsaturated compounds (e.g., propargyl bromide) | 1,2,3-Triazole derivatives | ekb.eg |

| Coumarin-3-carboxylic acids | Quinoline acetic hydrazide, TBTU, Lutidine | Coumarin-quinoline hybrids | researchgate.netresearchgate.net |

Role as a Synthetic Building Block and Intermediate in Organic Chemistry

This compound, as a member of the coumarin-3-carboxylic acid family, is a valuable building block and intermediate in organic synthesis. researchgate.net The coumarin (B35378) scaffold itself is a privileged structure in medicinal chemistry, and derivatives are widely explored for various applications. researchgate.netresearchgate.net The presence of both a phenolic hydroxyl group and a carboxylic acid group, in addition to the reactive α,β-unsaturated lactone system, provides multiple sites for chemical modification, making it a versatile precursor for more complex molecules. researchgate.net

The utility of coumarin-3-carboxylic acids as intermediates is demonstrated in their conversion to a wide array of derivatives. They are key precursors for the synthesis of esters and amides, which can then undergo further transformations. researchgate.netresearchgate.net For example, the synthesis of complex coumarin-quinoline and coumarin-thiazole hybrids uses the coumarin-3-carboxylic acid as the core structure upon which other heterocyclic moieties are appended. researchgate.netresearchgate.net This modular approach allows for the systematic development of libraries of complex compounds for biological screening.

The Knoevenagel condensation, a primary method for synthesizing the coumarin-3-carboxylic acid core itself from ortho-hydroxyaryl aldehydes (like 2,3-dihydroxybenzaldehyde) and active methylene (B1212753) compounds (like Meldrum's acid), underscores its accessibility as a starting material for further synthetic explorations. researchgate.net Its role as an intermediate is crucial for creating molecular diversity, enabling chemists to synthesize novel compounds with tailored properties by modifying the peripheral functional groups or using the core structure as a scaffold. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization of 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. For the 8-hydroxy-2H-chromene-3-carboxylic acid scaffold, the spectrum exhibits distinct signals corresponding to the aromatic protons, the vinyl proton at the C4 position, and the labile protons of the hydroxyl and carboxylic acid groups.

The proton at the C4 position of the chromene ring is highly deshielded due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the carboxylate group, typically appearing as a sharp singlet far downfield. In the case of the closely related 8-methoxy-2H-chromene-3-carboxylic acid , this proton (H-4) appears as a singlet at approximately 8.71 ppm in DMSO-d₆. icm.edu.pl The aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7) generally appear as a multiplet between 7.32 and 7.43 ppm. icm.edu.pl

For the methyl ester derivative, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , the aromatic protons (H-5, H-6, H-7) are observed as a multiplet in the 7.18–7.31 ppm range in CDCl₃, with the H-4 proton resonating as a singlet at 8.61 ppm. semanticscholar.org The spectrum also shows a broad singlet for the phenolic hydroxyl proton at 6.04 ppm and a sharp singlet for the methyl ester protons at 3.98 ppm. semanticscholar.org The carboxylic acid proton of the parent compound is expected to appear as a very broad singlet, typically above 12 ppm, due to strong hydrogen bonding and chemical exchange.

| Proton | 8-Methoxy Derivative (in DMSO-d₆) icm.edu.pl | Methyl 8-Hydroxy Ester (in CDCl₃) semanticscholar.org |

|---|---|---|

| H-4 | 8.71 (s) | 8.61 (s) |

| H-5, H-6, H-7 | 7.32–7.43 (m) | 7.18–7.31 (m) |

| -OCH₃ | 3.90 (s) | 3.98 (s, ester) |

| -OH | - | 6.04 (br s) |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of 8-methoxy-2H-chromene-3-carboxylic acid shows distinct signals for the two carbonyl carbons (lactone and carboxylic acid) at δ 156.40 and 163.98 ppm, respectively. icm.edu.pl The carbon of the methoxy group appears at 56.16 ppm. icm.edu.pl The remaining nine carbons of the coumarin (B35378) core resonate in the aromatic/olefinic region (δ 116.20–148.62 ppm). icm.edu.pl

Similarly, for methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , the carbon signals appear in the expected regions, with the ester carbonyl resonating at 162.98 ppm and the lactone carbonyl appearing further upfield. semanticscholar.org The carbons attached to the hydroxyl group (C-8) and the lactone oxygen (C-8a) are found at δ 146.91 and 144.69 ppm, respectively. semanticscholar.org

| Carbon | 8-Methoxy Derivative (in DMSO-d₆) icm.edu.pl | Methyl 8-Hydroxy Ester (in CDCl₃) semanticscholar.org |

|---|---|---|

| C=O (Acid/Ester) | 163.98 | 162.98 |

| C=O (Lactone, C-2) | 156.40 | 150.06 |

| C-8 | 146.22 | 146.91 |

| C-4 | 148.62 | 148.73 |

| Aromatic/Olefinic C | 143.81, 124.74, 121.09, 118.49, 118.45, 116.20 | 144.69, 125.38, 120.79, 120.62, 117.33 |

| -OCH₃ | 56.16 | 52.99 (ester) |

While specific 2D NMR data for this compound are not widely published, the application of these techniques is crucial for unambiguous signal assignment in related coumarin structures. amazonaws.comscielo.brnih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ carbons. For the title compound, a DEPT-135 spectrum would show positive signals for the aromatic CH groups and a negative or null signal for quaternary carbons like C-2, C-3, C-4a, C-8, and C-8a.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal proton-proton coupling networks. For the aromatic system of the title compound, COSY would show correlations between the adjacent protons H-5, H-6, and H-7, helping to assign their specific positions within the multiplet.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the ¹H signals for H-4, H-5, H-6, and H-7 to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the H-4 proton would show a strong correlation to the carboxylic acid carbonyl carbon (C-1') and the lactone carbonyl (C-2), confirming the connectivity around the pyrone ring. amazonaws.comscielo.br Similarly, the H-5 proton would show correlations to C-4, C-7, and C-8a, aiding in the complete assignment of the benzene portion of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide valuable information about the functional groups present in a molecule.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. The most prominent is a very broad O-H stretching vibration from the carboxylic acid dimer, typically appearing in the 3300–2500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid group results in a strong, sharp band between 1760 and 1690 cm⁻¹. The coumarin lactone carbonyl also shows a strong C=O stretch, usually between 1750 and 1715 cm⁻¹.

For 8-methoxy-2H-chromene-3-carboxylic acid , the IR spectrum shows a broad band for the carboxylic acid O-H stretch from 3350–2850 cm⁻¹ and a broad carbonyl absorption from 1718–1705 cm⁻¹, which likely represents an overlap of the acid and lactone carbonyls. icm.edu.pl Additional peaks for C=C stretching are seen at 1605 and 1598 cm⁻¹. icm.edu.pl The IR spectrum for the related 8-ethoxy-2H-chromene-3-carboxylic acid shows characteristic bands at 3047 cm⁻¹ (aromatic C-H), 2983 cm⁻¹ (aliphatic C-H), a strong C=O stretch at 1750 cm⁻¹, and a C=C stretch at 1605 cm⁻¹. rsc.org

The reported IR data for This compound shows bands at 2018, 2053, 1774, and 1031 cm⁻¹. rsc.org The bands at 2018 and 2053 cm⁻¹ are atypical and may be anomalous, while the 1774 cm⁻¹ band can be assigned to a carbonyl stretch. A more representative spectrum is that of its methyl ester, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , which displays a phenolic O-H stretch at 3297 cm⁻¹, ester and lactone C=O stretches at 1703 and 1764 cm⁻¹, and a C=C aromatic stretch at 1621 cm⁻¹. semanticscholar.org

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. The C=C bonds of the aromatic and pyrone rings are expected to produce strong signals in the Raman spectrum, typically in the 1650-1500 cm⁻¹ region. The carbonyl stretching vibrations would also be Raman active, though often weaker than in the IR spectrum.

| Vibrational Mode | 8-Methoxy Derivative icm.edu.pl | 8-Ethoxy Derivative rsc.org | Methyl 8-Hydroxy Ester semanticscholar.org |

|---|---|---|---|

| O-H Stretch (Acid/Phenol) | 3350–2850 (broad) | - | 3297 |

| C=O Stretch (Lactone/Acid/Ester) | 1718–1705 (broad) | 1750 | 1764, 1703 |

| C=C Stretch (Aromatic) | 1605, 1598 | 1605 | 1621 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

For 8-methoxy-2H-chromene-3-carboxylic acid , the molecular ion peak (M⁺) is observed at m/z 220, consistent with its molecular formula C₁₁H₈O₅. icm.edu.pl The methyl ester derivative, methyl 8-hydroxy-2-oxo-2H-chromene-3-carboxylate , also has a molecular weight of 220 and shows a corresponding molecular ion peak. semanticscholar.org

The fragmentation of coumarin-3-carboxylic acids typically involves characteristic losses from the carboxyl group. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). nih.gov For the title compound, a key fragmentation would be decarboxylation (loss of CO₂, 44 Da) from the molecular ion, a common process for α,β-unsaturated carboxylic acids. Another expected fragmentation pathway is the retro-Diels-Alder reaction characteristic of the chromene ring system, leading to further fragmentation. The NIST mass spectrum for the parent coumarin-3-carboxylic acid shows a base peak at m/z 146, corresponding to the loss of CO₂, and another significant peak at m/z 118 from the subsequent loss of CO.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. This technique allows for the determination of the exact mass of a molecule, which can then be compared to the calculated mass of the proposed structure, typically with a mass accuracy in the low parts-per-million (ppm) range.

For coumarin-3-carboxylic acid derivatives, HRMS is used to confirm successful synthesis and identify molecular formulas. The measured mass-to-charge ratio (m/z) is compared with the theoretical value, providing strong evidence for the compound's identity. For example, in the characterization of related coumarin derivatives, HRMS data is presented as a comparison between the calculated and experimentally found m/z values, as shown in the table below.

| Compound | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| 7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid | C13H13NO4 | 247.0845 [M]•+ | 247.0848 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like carboxylic acids, as it allows for their analysis without significant fragmentation. In the context of this compound, ESI-MS is typically run in negative ion mode. researchgate.net The carboxylic acid group readily deprotonates to form a carboxylate anion, resulting in the detection of the [M-H]⁻ ion. researchgate.net

ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures or to confirm the molecular weight of a purified compound. sci-hub.st While negative-ion mode is common for carboxylic acids, derivatization strategies can be employed to enhance ionization efficiency in positive-ion mode. nih.gov For example, converting the carboxylic acid to an amide with a reagent containing a permanently charged quaternary ammonium group can significantly improve detection sensitivity under acidic LC conditions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The coumarin scaffold is an inherent chromophore, and its absorption characteristics are sensitive to the nature and position of substituents on the ring system.

Derivatives of 4-hydroxycoumarin (B602359), for instance, exhibit strong UV absorption properties between 280-380 nm. researchgate.net The substitution pattern on the coumarin ring, including the presence of hydroxyl groups, significantly influences the shape and position of the absorption maxima (λmax). researchgate.net For 7-Hydroxycoumarin-3-carboxylic acid, a structurally related compound, the excitation and emission peaks are observed at 352 nm and 407 nm, respectively. aatbio.com The interaction of coumarin-3-carboxylic acid with proteins like human and bovine serum albumin has also been studied using fluorescence spectroscopy, which relies on the molecule's UV absorption for excitation. researchgate.net

X-ray Diffraction (XRD) and Single Crystal Crystallographic Analysis

X-ray Diffraction (XRD) provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. Single-crystal X-ray diffraction is the gold standard for molecular structure determination, yielding precise bond lengths, bond angles, and details about intermolecular interactions that govern the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.5355(6) |

| b (Å) | 17.9307(14) |

| c (Å) | 9.9423(8) |

| β (°) | 100.974(3) |

| Volume (ų) | 1318.81(18) |

| Z | 4 |

Chromatographic Techniques for Purity and Identification (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, identification, and purity assessment of this compound and its derivatives. taylorfrancis.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions and assessing the purity of fractions during purification. acs.org For coumarin derivatives, silica gel plates are commonly used. nih.govbjbms.org The choice of mobile phase depends on the polarity of the specific derivative; systems such as toluene-acetone (85:15) or ethyl acetate (B1210297)/n-heptane have been used for less polar coumarins, while more polar systems are required for compounds with free hydroxyl and carboxylic acid groups. nih.govakjournals.comresearchgate.net Visualization is typically achieved under UV light, where coumarins often exhibit fluorescence. bjbms.org

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the separation, quantification, and purification of coumarin-3-carboxylic acids. oup.com Reversed-phase columns, such as ODS2 (C18), are frequently employed. nih.gov A typical HPLC method for coumarin-3-carboxylic acid analogues involves an ODS2 column maintained at 30 ± 2°C with detection using a photodiode array (PDA) detector. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of LC with the detection and identification power of MS. researchgate.netmdpi.com UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.netchromatographyonline.com UPLC-MS/MS methods are highly sensitive and are used for the detailed metabolic analysis of carboxylic acids, often after derivatization to improve chromatographic retention and ionization efficiency. nih.govmdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (excluding oxygen, which is often determined by difference) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₈O₅.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 57.70% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.88% |

| Oxygen | O | 15.999 | 5 | 79.995 | 38.43% |

Molecular Weight: 208.17 g/mol

Experimental results for a pure sample are expected to align closely with these calculated values, typically within a ±0.4% margin, providing strong evidence for the compound's identity and purity.

Computational and Theoretical Studies on 8 Hydroxy 2h Chromene 3 Carboxylic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the physicochemical properties of molecules. These computational methods are essential for understanding the intrinsic properties of the 8-hydroxy-2H-chromene-3-carboxylic acid framework, guiding further experimental research and application.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting the electronic properties of coumarin (B35378) and chromene derivatives. nih.gov The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently utilized for this class of compounds. nih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process provides accurate predictions of bond lengths, bond angles, and dihedral angles. For related molecules like chromone-3-carboxylic acid, calculations have been performed to fully optimize the geometry, providing a foundational understanding of the molecule's structural parameters. nih.gov These optimized structures are crucial for subsequent calculations of vibrational frequencies, electronic transitions, and reactivity descriptors.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For coumarin derivatives, the Pople-style basis set 6-311++G(d,p) is commonly selected. nih.govresearchgate.net This basis set is characterized as a triple-split valence set, augmented with diffuse functions (++) on heavy and hydrogen atoms to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

The selection of a basis set like 6-311++G(d,p) provides a good balance between computational cost and accuracy for molecules containing heteroatoms like oxygen. nih.gov Validation of the computational method is often achieved by comparing calculated results, such as vibrational frequencies or NMR chemical shifts, with experimental data. For instance, in studies of 8-formyl-7-hydroxy-4-methylcoumarin, the calculated vibrational wavenumbers showed good agreement with experimental FT-IR and FT-Raman spectra after scaling, confirming the suitability of the chosen DFT method and basis set. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about a molecule's reactivity, stability, and optical properties. For the this compound system, methods such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are used to decode its electronic landscape.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In carboxylic acids, the HOMO is typically composed of p-orbitals from the COOH group, with significant density on the carbonyl oxygen. quora.com The LUMO is often a π* orbital localized over the C=O bond. quora.com For coumarin derivatives, the HOMO and LUMO are generally distributed across the fused ring system. The HOMO-LUMO energy gap can explain the charge transfer interactions occurring within the molecule. researchgate.net Theoretical studies on related hydroxycoumarins have calculated these energy gaps to predict their potential as fluorophores and bioactive agents. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.55 |

| ELUMO | -2.58 |

| Energy Gap (ΔE) | 3.97 |

Data sourced from a computational study on 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.net

In studies of chromone-3-carboxylic acid, the MEP map shows that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid and the pyrone carbonyl group, making them the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, exhibit a positive potential, marking them as sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. mdpi.com

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for predicting the chemical behavior of a molecule. These quantum chemical parameters help in understanding the stability, reactivity, and electronic properties of compounds like this compound. While specific DFT studies for this exact molecule are not widely published, analysis of the closely related chromone-3-carboxylic acid provides valuable insights into the expected properties. nih.gov

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Studies on related chromone (B188151) structures reveal a high degree of electronic delocalization and reactivity, suggesting that the this compound system is also a reactive molecule with potential for various chemical interactions. nih.gov The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups on the chromene scaffold significantly influences these electronic properties.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

| Softness (S) | S = 1 / η | Measure of chemical reactivity. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations of chromene and coumarin derivatives reveal their potential to form various non-covalent interactions within the active sites of biological targets. For a molecule like this compound, the key functional groups—the hydroxyl (-OH), carboxylic acid (-COOH), and the lactone carbonyl (C=O)—are primary sites for forming hydrogen bonds. researchgate.netresearchgate.net

For instance, in studies of similar hydroxycoumarins docked against bacterial proteins like Staphylococcus aureus tyrosyl-tRNA synthetase, the hydroxyl groups on the coumarin ring act as hydrogen bond donors to amino acid residues. nih.gov The carbonyl oxygen and the carboxylic acid group can act as hydrogen bond acceptors. nih.gov Furthermore, the fused aromatic ring system of the chromene core facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. researchgate.net These combined interactions are crucial for the stable binding and potential inhibitory activity of the compound.

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (ΔG), typically in kcal/mol. researchgate.net This value quantifies the strength of the interaction between the ligand and the protein target; more negative values indicate stronger binding. researchgate.net

| Chromene Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Chromeno[2,3-b] pyridine (B92270) | Rab23 Protein | -7.5 to -7.9 | researchgate.net |

| Hydroxy-3-arylcoumarins | S. aureus Tyrosyl-tRNA Synthetase | Not specified | nih.gov |

| Fluorinated Chromenes | α-glucosidase | Not specified | jazindia.com |

The reliability of computational predictions is significantly enhanced when validated with experimental results. nih.gov A common practice in drug design is to correlate the predicted binding affinities from molecular docking with experimentally measured biological activities, such as the half-maximal inhibitory concentration (IC50). jazindia.com

For a series of compounds, a strong correlation between lower docking scores and lower IC50 values suggests that the computational model is accurately predicting the binding mode and affinity. For example, studies on fluorinated chromene derivatives have shown that compounds with favorable docking scores against α-glucosidase also exhibit significant inhibitory activity in vitro. jazindia.com This validation process is essential for confirming that the computational model is a reliable tool for predicting the activity of new, untested compounds, including derivatives of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com

In QSAR studies, electronic properties (descriptors) of molecules, such as HOMO-LUMO energies, dipole moment, and partial atomic charges, are correlated with their observed biological activities. jppres.com For a series of this compound derivatives, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents.

A study on curcumin (B1669340) derivatives, for instance, successfully developed a QSAR equation demonstrating that their antimicrobial activity against S. aureus was strongly correlated with the energy of the HOMO (EHOMO). jppres.com The resulting equation, pMIC = 0.812 (E_HOMO) + 5.443, showed that a higher EHOMO value was associated with increased antimicrobial activity. jppres.com Similarly, 3D-QSAR models for camptothecin (B557342) derivatives have shown that the size and electronic nature of substituents play a crucial role in their pesticidal activity. nih.gov Such models are invaluable for rationally designing new derivatives of this compound with enhanced biological efficacy by optimizing their electronic properties for better target interaction.

Analysis of Substituent Position Effects on Activity

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding how the position and nature of substituents on the chromene scaffold influence its chemical reactivity and potential biological activity. researchgate.netajpchem.org While research specifically targeting this compound is specific, broader studies on substituted chromenes and related hydroxy-aromatic systems provide significant insights into structure-activity relationships (SAR). nih.govrsc.org

The electronic properties of substituents play a pivotal role in the reactivity of the chromene system. acs.org In the synthesis of 2H-chromene-3-carboxylic acids through rhodium(III)-catalyzed C–H activation, the electrical properties of the substituent on the precursor N-phenoxyacetamide were found to be crucial. acs.org Precursors bearing electron-donating groups generally provided higher yields (67% to 85%) compared to those with electron-withdrawing groups (23% to 76%). acs.org This suggests that increased electron density on the aromatic ring facilitates the key C-H activation step.

The position of the substituent also dictates regioselectivity and reactivity. For instance, in one study, a chloro functional group at the meta-position of the precursor led to exclusive regioselectivity toward the less-hindered site. acs.org Conversely, meta-methyl and methoxy-substituted derivatives yielded a mixture of regioisomers, indicating that both steric and electronic effects of meta-substituents influence the reaction's outcome. acs.org Studies on other heterocyclic systems like 8-hydroxyquinolines have similarly concluded that for biological activity, the position of substituents and their electronic parameters are of significant importance, sometimes more so than lipophilicity. nih.gov

Furthermore, computational analyses of various 2-oxo-2H-chromene-3-carboxylate derivatives have been used to correlate molecular conformations with structural data. researchgate.net These studies reveal two primary conformations, s-cis and s-trans, with the rotational freedom of the carboxylate group being a key parameter influenced by the absence of intramolecular hydrogen bonds that are present in related carboxamides. researchgate.net The interplay between the substituent, its position, and the resulting molecular geometry is fundamental to its interaction with biological targets or its behavior in chemical reactions.

The following table summarizes the observed effects of substituent position and nature on the activity and reactivity of 2H-chromene-3-carboxylic acid systems and their precursors.

| Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH3, -CH3) | para, meta | Increased reaction yields in Rh(III)-catalyzed synthesis (67-85%). | acs.org |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3, -COOEt) | para, meta | Decreased reaction yields in Rh(III)-catalyzed synthesis (23-76%). | acs.org |

| Chloro (-Cl) | meta | Provided exclusive regioselectivity toward the less-hindered site during C-H activation. | acs.org |

| Methyl (-CH3), Methoxy (-OCH3) | meta | Resulted in a mixture of regioisomers, indicating a complex influence on regioselectivity. | acs.org |

| Bulky Substituents | General | In related hydroxyquinolines, bulky groups were observed to decrease antifungal activity. | nih.gov |

| Bromo (-Br) | General | On the 8-hydroxyquinoline (B1678124) scaffold, a bromo moiety was found to be important for high antifungal effect. | nih.gov |

Theoretical Investigations of Reaction Mechanisms

Theoretical calculations are indispensable for elucidating the complex reaction mechanisms involved in the synthesis and transformation of 2H-chromene-3-carboxylic acids. acs.org These computational studies provide detailed pictures of transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. researchgate.netrsc.org

A significant example is the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org Experimental and theoretical investigations together established a plausible reaction mechanism. acs.org The catalytic cycle is proposed to proceed through a tandem C–H activation/olefination/intramolecular SN2-type nucleophilic substitution process. acs.org Key steps elucidated by these studies include:

Reversible C–H Activation : Initial experiments involving deuterated methanol (B129727) confirmed that the ortho C–H activation of the N-phenoxyacetamide precursor is a reversible process. acs.org

Formation of a Rhodacycle Intermediate : A five-membered rhodacycle intermediate is formed as an active species in the catalytic cycle. acs.org

Redox Pathway : The mechanism involves a Rh(III)–Rh(V)–Rh(III) pathway to complete the catalytic cycle. acs.org

This C–H activation/[3 + 3] annulation sequence represents an efficient and redox-neutral route to the chromene core. acs.org

In other contexts, the reactivity of the pyran-2-one ring in chromene systems has been noted. nih.gov This ring is susceptible to ring-opening reactions when subjected to nucleophilic attack, either at the lactone's acyl center or via conjugate addition to the carbon-carbon double bond. nih.govresearchgate.net For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) does not yield the expected hydrazide but instead results in ring-opened products like salicylaldehyde (B1680747) azine and malonohydrazide. nih.govresearchgate.net Computational models can help rationalize the preference for these pathways over the simple substitution reaction by comparing the activation energies of the competing mechanisms.

DFT studies on related systems, such as the acid-catalyzed esterification of carboxylic acids, provide further mechanistic frameworks that can be applied to the carboxylate group of the title compound. researchgate.net These studies detail the formation of active carbonyl complexes resulting from the interaction between the carboxylic acid and the catalyst, a crucial step in understanding transformations at the 3-position carboxyl group. researchgate.net

Biological Activities and Mechanistic Insights of 8 Hydroxy 2h Chromene 3 Carboxylic Acid and Its Derivatives

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant capacity of chromene derivatives is a cornerstone of their therapeutic potential, protecting cellular structures from damage induced by oxidative stress. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govmdpi.com Chromene derivatives exert their antioxidant effects through various mechanisms, primarily by scavenging free radicals.

The free radical scavenging activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, hydrogen peroxide scavenging, and nitric oxide radical methods. nih.gov In the DPPH assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance. nih.gov The effectiveness of this action is linked to the O-H bond dissociation enthalpy, which indicates the ease of hydrogen atom donation. scienceopen.com The stability of the resulting phenoxyl radical is also crucial, as a more stable radical is less likely to initiate further oxidative reactions. scienceopen.com

Derivatives of 2H-chromen-2-one have demonstrated the ability to scavenge superoxide (B77818) radical anions and exhibit prolonged antioxidant effects in models of lipid peroxidation. researchgate.net The structural features of these molecules, particularly the presence and position of hydroxyl groups on the benzene (B151609) ring, are critical for their antioxidant activity. For instance, compounds with a hydroxyl group at the C-8 position, such as 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, are noted for their potential antioxidant capabilities. rsc.org The scavenging mechanism can involve hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the compound's structure and the reaction environment. researchgate.netmdpi.com

| Compound/Derivative Class | Assay | Observed Effect | Reference |

|---|---|---|---|

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Radical Scavenging | Showed improved antioxidant properties compared to ascorbic acid. | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, Nitric Oxide Radical Scavenging | Demonstrated significant radical scavenging activity. | nih.gov |

| 2H-chromen-2-one derivatives | Superoxide Radical Anion Scavenging, Lipid Peroxidation | Moderate antiradical activity and prolonged antioxidant effect. | researchgate.net |

Anti-inflammatory Effects and Pathway Modulation

Chronic inflammation is a key factor in the pathogenesis of many diseases. Chromene derivatives have shown significant anti-inflammatory properties by modulating key cellular pathways. nih.gov Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Research has indicated that certain coumarin (B35378) derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. nih.gov For example, imperatorin, a naturally occurring coumarin, demonstrates anti-inflammatory effects by suppressing the protein expression of iNOS and COX-2 in stimulated macrophages. nih.gov Similarly, omega-3-carboxylic acids have been shown to dose-dependently reduce levels of pro-inflammatory mediators like interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 in animal models of inflammation. nih.gov This suggests that related carboxylic acid derivatives of chromene could operate through similar pathways.

The anti-inflammatory potential of these compounds makes them attractive candidates for developing new treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov By targeting specific components of the inflammatory signaling network, these derivatives can help to mitigate the tissue damage associated with chronic inflammation.

Anticancer Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and chromene derivatives have emerged as a promising class of compounds with significant antitumor activity. orientjchem.org Their anticancer effects are multifaceted, involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with crucial cellular signaling pathways. orientjchem.orgnih.gov

A fundamental characteristic of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent antiproliferative activity of 8-hydroxy-2H-chromene-3-carboxylic acid derivatives against a variety of human cancer cell lines.

For instance, novel coumarin-3-carboxamide derivatives have shown significant inhibitory effects against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range. nih.gov Similarly, certain benzo[h]chromene derivatives have displayed promising anticancer activity against 60 different cancer cell lines, with particularly strong growth suppression observed in HL-60 (leukemia) cells. nih.gov Another study highlighted a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative that exhibited strong proliferation inhibitory activity against A549 and NCI-H460 non-small cell lung cancer lines. nih.gov The mechanism behind this antiproliferative action can involve the inhibition of key enzymes required for tumor growth, such as carbonic anhydrases IX and XII, which are associated with hypoxic tumors. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin-3-carboxamide | HepG2, HeLa | 2.62–4.85 µM (HepG2), 0.39–0.75 µM (HeLa) | nih.gov |

| Benzo[h]chromenes (Compounds 5a, 6a) | HL-60 | Showed promising anti-cancer activity, selected for five-dose testing. | nih.gov |

| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (Compound 5e) | A549, NCI-H460 | Exhibited the strongest antiproliferative activity in the series. | nih.gov |

| 2H-chromene and 7H-furo-chromene derivatives | Tumor-associated cells | Selectively inhibit human carbonic anhydrase IX and XII. | nih.gov |